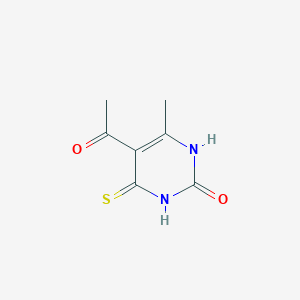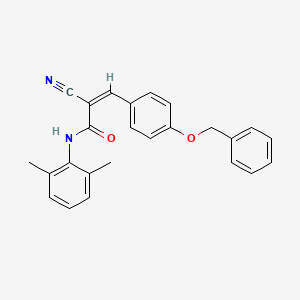![molecular formula C21H22ClN3O2S B2903388 ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 478050-20-3](/img/structure/B2903388.png)
ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that acts on the central nervous system (CNS). TCB-2 is structurally similar to LSD and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of TCB-2 is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. TCB-2 is believed to activate this receptor, leading to altered perception and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are complex and varied. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also increases the levels of certain cytokines, which are involved in the regulation of immune function. TCB-2 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
TCB-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, TCB-2 is a potent hallucinogen and can cause significant alterations in perception and cognition, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on TCB-2. One potential area of research is the development of novel analogs of TCB-2 with improved therapeutic properties. Another area of research is the study of the long-term effects of TCB-2 on brain function and behavior. Finally, TCB-2 could be studied for its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has potent anti-inflammatory, analgesic, and antitumor properties and has been studied for its potential use in the treatment of psychiatric disorders. TCB-2 acts on the serotonin receptors in the brain and has complex biochemical and physiological effects. While TCB-2 has several advantages for use in lab experiments, its potent hallucinogenic effects can make it difficult to interpret the results of experiments. There are several future directions for research on TCB-2, including the development of novel analogs and the study of its long-term effects on brain function and behavior.
合成法
The synthesis of TCB-2 is a complex process that involves several steps. The starting material for the synthesis is 2-thiophenecarboxylic acid, which is converted into its acid chloride derivative. This derivative is then reacted with ethyl 2-aminopiperidine-1-carboxylate to obtain the corresponding amide. The amide is then cyclized with 3-chlorobenzyl chloride to form the final product, TCB-2.
科学的研究の応用
TCB-2 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, analgesic, and antitumor properties. TCB-2 has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-27-21(26)17-14-18(19-7-4-12-28-19)23-20(17)25-10-8-24(9-11-25)16-6-3-5-15(22)13-16/h3-7,12-14,23H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXDRTUZTDSNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CS2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2903305.png)
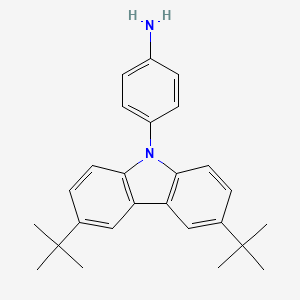
![Ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2903309.png)
![Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2903310.png)

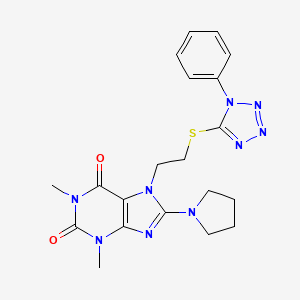
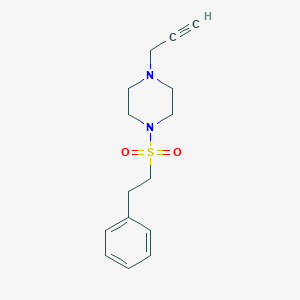

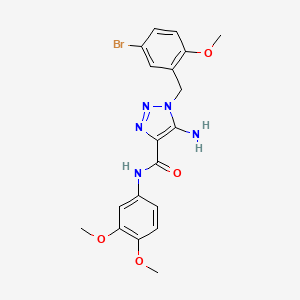
![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2903320.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2903321.png)
![2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione](/img/structure/B2903322.png)
